molecular formula C18H15F2N3O3 B2476726 N-[3-(difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide CAS No. 1251576-49-4

N-[3-(difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide

Cat. No.: B2476726
CAS No.: 1251576-49-4
M. Wt: 359.333
InChI Key: SGOHOUJSBYAMOD-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the range of biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, decreased oxidative stress, inhibited microbial growth, suppressed tuberculosis, improved diabetes management, inhibited malaria, and reduced cholinesterase activity.

Preparation Methods

The synthesis of N-[3-(difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide typically involves a series of chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

N-[3-(difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Comparison with Similar Compounds

N-[3-(difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the difluoromethoxy and indole moieties in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[3-(difluoromethoxy)anilino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3/c19-18(20)26-12-5-3-4-11(8-12)23-16(24)10-22-17(25)14-9-21-15-7-2-1-6-13(14)15/h1-9,18,21H,10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOHOUJSBYAMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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